molecular formula C21H19N3O2 B11136070 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11136070
M. Wt: 345.4 g/mol
InChI Key: SEWDULGEZNTWSJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves the coupling of tryptamine with a quinoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoline ring can inhibit enzymes such as topoisomerases and kinases . These interactions can lead to various biological effects, including modulation of neurotransmission, inhibition of cell proliferation, and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to the presence of both indole and quinoline moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-24-19-9-5-3-7-16(19)17(12-20(24)25)21(26)22-11-10-14-13-23-18-8-4-2-6-15(14)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)

InChI Key

SEWDULGEZNTWSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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